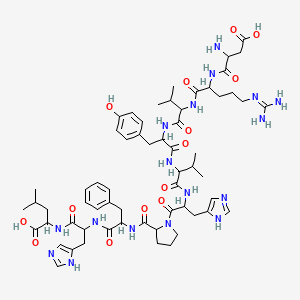
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a chlorine atom at the 7th position and a propanoic acid group at the 1st position. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 1,2-dicarbonyl compounds.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoxaline-2,3-diones
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
科学的研究の応用
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(7-chloro-4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(7-chloro-3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl-2-thiophenecarboxylic acid methyl ester
Uniqueness
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position and the propanoic acid group at the 1st position contribute to its unique reactivity and potential therapeutic applications.
特性
分子式 |
C11H11ClN2O3 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC名 |
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-1-2-8-9(5-7)14(4-3-11(16)17)10(15)6-13-8/h1-2,5,13H,3-4,6H2,(H,16,17) |
InChIキー |
NQQAASICWNSKLF-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=C(N1)C=CC(=C2)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
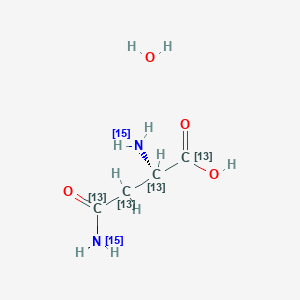
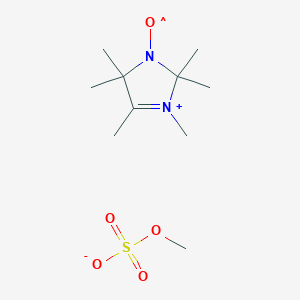
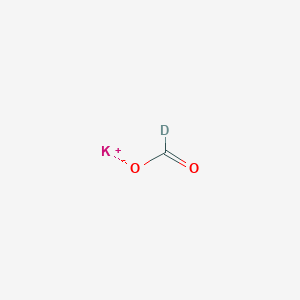


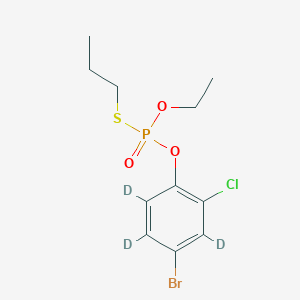
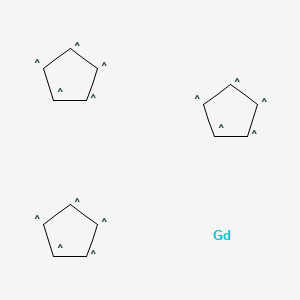

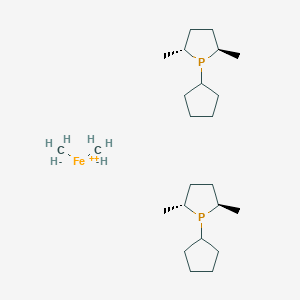
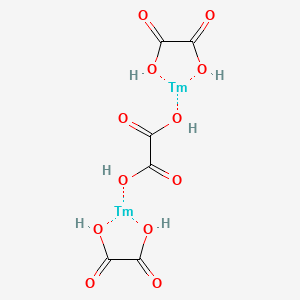
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
